molecular formula C26H32Cl2N2O2 B2756506 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185049-18-6

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2756506
CAS No.: 1185049-18-6
M. Wt: 475.45
InChI Key: OPNKVVCHOAXHJP-UHFFFAOYSA-N
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Description

The compound “1-([1,1’-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride” is a complex organic molecule. It contains a biphenyl group, a benzylpiperazine group, and a propanol group. The dihydrochloride indicates that it is a salt with two chloride ions for each molecule of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The biphenyl group would provide a rigid, planar structure, while the benzylpiperazine group would introduce nitrogen atoms into the structure. The propanol group would introduce oxygen and hydroxyl functionality .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The biphenyl group might undergo electrophilic aromatic substitution reactions, while the benzylpiperazine group could participate in reactions involving the nitrogen atom. The propanol group could be involved in reactions with its hydroxyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, given its molecular weight. The presence of the dihydrochloride salt form suggests that it would be soluble in water .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied for potential medicinal applications. Alternatively, if it has interesting physical or chemical properties, it could be studied for potential uses in materials science or other fields .

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2.2ClH/c29-24(20-28-17-15-27(16-18-28)19-22-9-3-1-4-10-22)21-30-26-14-8-7-13-25(26)23-11-5-2-6-12-23;;/h1-14,24,29H,15-21H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNKVVCHOAXHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=CC=C3C4=CC=CC=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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